molecular formula C13H26O3Si B12611139 [(1,3-Diethoxyhexa-1,3-dien-1-yl)oxy](trimethyl)silane CAS No. 917592-79-1

[(1,3-Diethoxyhexa-1,3-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B12611139
CAS No.: 917592-79-1
M. Wt: 258.43 g/mol
InChI Key: VMVXLZRJCYKANA-UHFFFAOYSA-N
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Description

(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a 1,3-diene structure, which is further substituted with ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane typically involves the reaction of a 1,3-diene with a silane reagent under specific conditions. One common method includes the use of a Lewis acid catalyst to promote the addition of the silane group to the diene structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with other atoms, facilitating the formation of new chemical bonds and the modification of existing ones. This reactivity is crucial in its role as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-(trimethylsilyloxy)butadiene: Similar in structure but with different substituents.

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Another organosilicon compound with distinct reactivity.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar silane group but different overall structure.

Uniqueness

(1,3-Diethoxyhexa-1,3-dien-1-yl)oxysilane is unique due to its combination of a 1,3-diene structure with a silane group, which imparts specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis .

Properties

CAS No.

917592-79-1

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

1,3-diethoxyhexa-1,3-dienoxy(trimethyl)silane

InChI

InChI=1S/C13H26O3Si/c1-7-10-12(14-8-2)11-13(15-9-3)16-17(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

VMVXLZRJCYKANA-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C=C(OCC)O[Si](C)(C)C)OCC

Origin of Product

United States

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